molecular formula C18H15S+ B1202918 Triphenylsulfonium CAS No. 18393-55-0

Triphenylsulfonium

Cat. No. B1202918
CAS RN: 18393-55-0
M. Wt: 263.4 g/mol
InChI Key: WLOQLWBIJZDHET-UHFFFAOYSA-N
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Description

Triphenylsulfonium is an organic cation and a sulfonium compound.

Scientific Research Applications

1. Analytical Chemistry and Environmental Science

  • Selective Enrichment of Perfluoroalkyl Sulfonates : TPS chloride has been used as a bifunctional agent for the selective enrichment of perfluoroalkyl sulfonates. This process is facilitated by triphenylsulfonium perfluorosulfonic acid precipitation and direct detection by MALDI-TOF-MS (Cao et al., 2011).

2. Materials Science and Polymer Chemistry

  • Optoelectronic Characteristics in Polymer Light Emitting Devices : The addition of triphenylsulfonium salts in the emitting layer of polymer light-emitting diodes (PLEDs) improves charge injection and transport due to ionic effects and π-conjugation in the phenyl rings of the cation. The anion size of TPS salts also affects the performance of PLEDs (Georgiadou et al., 2013).
  • Photoacid Generators for Photolithography : TPS is used in the synthesis of photoacid generators like triphenylsulfonium tosylate, which are crucial in the field of photolithography (L. Jianguo, 2006).
  • Electron Beam-Induced Reactions : TPS methanesulfonate shows unique reactions under electron beam irradiation, forming new benzene-substituted sulfonium salts. This reaction is distinct from photolysis or electron beam irradiation in a solution, indicating unique properties in the crystalline state (MoonSeongyun et al., 2001).

3. Environmental-Friendly Applications

  • Developing Eco-Friendly Photoacid Generators : New TPS photoacid generators with semifluorinated sulfonate anions have been developed, offering a solution to environmental issues caused by perfluorooctyl sulfonate. These TPS salts show excellent thermal stability and good solubility, making them attractive for high-resolution photoresist applications while being environmentally friendly (Yi et al., 2009).

4. Polymer Science and Electronics

  • All-Organic Sulfonium Salts in PLEDs : All-organic TPS salts have been used as cathode interfacial layers in PLEDs, enhancing electron injection and electroluminescence efficiency. This application demonstrates the potential of TPS salts in modifying the electronic properties of polymers for advanced electronic devices (Georgiadou et al., 2013).

5. Synthesis and Chemistry

  • Sulfonium-Based Organic Agents for Aluminophosphate Synthesis : Sulfur-centered phenyl and other sulfoniums like triphenylsulfonium have been explored as organic structure-directing agents in the synthesis of crystalline microporous aluminophosphates, showing potential in materials synthesis (Lee et al., 2019).

properties

CAS RN

18393-55-0

Product Name

Triphenylsulfonium

Molecular Formula

C18H15S+

Molecular Weight

263.4 g/mol

IUPAC Name

triphenylsulfanium

InChI

InChI=1S/C18H15S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/q+1

InChI Key

WLOQLWBIJZDHET-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenylsulfonium
Reactant of Route 2
Triphenylsulfonium
Reactant of Route 3
Triphenylsulfonium
Reactant of Route 4
Triphenylsulfonium
Reactant of Route 5
Triphenylsulfonium
Reactant of Route 6
Triphenylsulfonium

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